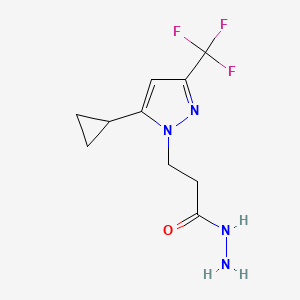

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

Description

Structural and Functional Significance of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has become a cornerstone in drug design due to its ability to interact with diverse biological targets. The scaffold’s planar structure allows for π-π stacking interactions, while its nitrogen atoms facilitate hydrogen bonding and dipole interactions with enzymes and receptors. These features enable pyrazole derivatives to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.

The substitution pattern on the pyrazole ring profoundly influences its pharmacological profile. For instance:

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and binding affinity by modulating electron density.

- Bulky substituents (e.g., cyclopropyl) improve selectivity by sterically hindering off-target interactions.

- Hydrazide side chains introduce hydrogen-bonding capabilities, potentially enhancing interactions with catalytic sites in enzymes.

Modern synthetic strategies, such as condensation-cyclization sequences and multicomponent reactions, have enabled the efficient synthesis of complex pyrazole hybrids. For example, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are frequently employed to annelate pyrazole with other heterocyclic systems, yielding compounds with enhanced bioactivity. These methods have led to FDA-approved drugs like celecoxib (a cyclooxygenase-2 inhibitor) and rimonabant (a cannabinoid receptor antagonist), underscoring pyrazole’s therapeutic relevance.

Rationale for Investigating 3-(5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl)Propanehydrazide

The compound 3-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide (molecular formula: C₁₀H₁₂ClF₃N₄O; molecular weight: 296.68 g/mol) exemplifies a strategically engineered pyrazole derivative. Its structure integrates three critical features:

- Trifluoromethyl group : Positioned at the 3rd carbon, this substituent enhances lipophilicity and electron-deficient character, potentially improving membrane permeability and target binding.

- Cyclopropyl ring : Attached to the 5th carbon, this moiety introduces steric bulk, which may reduce metabolic degradation and enhance pharmacokinetic stability.

- Propanehydrazide side chain : Extending from the 1st nitrogen, this functional group offers hydrogen-bond donors and acceptors, enabling interactions with enzymatic active sites.

SMILES Notation: C1CC1C2=C(C(=NN2CCC(=O)NN)C(F)(F)F)Cl

The combination of these substituents suggests potential dual functionality: the pyrazole core could serve as a pharmacophore for target engagement, while the hydrazide side chain might act as a chelating agent or protease inhibitor. Computational studies on analogous pyrazole-hydrazide hybrids have demonstrated strong binding affinities for dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. For example, derivatives bearing benzenesulphonamide-pyrazole moieties exhibited IC₅₀ values of 0.09–0.11 µM against DHFR, outperforming methotrexate (IC₅₀ = 0.14 µM). While direct activity data for 3-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide are limited, its structural similarity to these active compounds supports further investigation.

Properties

IUPAC Name |

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4O/c11-10(12,13)8-5-7(6-1-2-6)17(16-8)4-3-9(18)15-14/h5-6H,1-4,14H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGTWNUKZBTFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCC(=O)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201150169 | |

| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001518-97-3 | |

| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The final step involves the formation of the hydrazide group.

Formation of the Pyrazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone and hydrazine.

Introduction of Cyclopropyl and Trifluoromethyl Groups: These groups can be introduced through substitution reactions using appropriate reagents like cyclopropyl bromide and trifluoromethyl iodide.

Formation of the Hydrazide Group: This step involves the reaction of the intermediate compound with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its unique chemical properties.

Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological targets, stabilizing the compound’s binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

(a) 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide (CAS 1001518-93-9)

- Structural Difference : Acetohydrazide group instead of propanehydrazide.

- The hydrazide functionality is retained, suggesting similar reactivity in condensation reactions .

(b) 2-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide (CAS 1004644-16-9)

- Structural Difference : Difluoromethyl (-CF₂H) replaces trifluoromethyl (-CF₃).

- Impact : Reduced electron-withdrawing effect compared to -CF₃, which may lower metabolic stability but improve bioavailability due to decreased lipophilicity .

(c) Mavacoxib (CAS 170569-88-7)

- Structural Difference : Trifluoromethylpyrazole linked to a benzenesulfonamide.

- Impact : The sulfonamide group enhances COX-2 inhibition (anti-inflammatory activity), whereas the hydrazide in the target compound may favor different pharmacological targets, such as antimicrobial or anticancer pathways .

Functional Group Modifications

(a) Methyl 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate

- Structural Difference : Ester group replaces hydrazide.

- Impact : The ester is more hydrolytically labile, limiting its use in aqueous environments. However, it serves as a prodrug precursor, whereas the hydrazide offers direct reactivity for Schiff base formation or coordination chemistry .

(b) 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide

- Structural Difference : 3,5-Dimethylpyrazole and benzylidene substituents.

- The benzylidene moiety introduces π-π stacking capabilities, absent in the target compound .

(b) Analytical Data

Data Tables

Table 1: Structural and Functional Comparisons

| Compound Name | Pyrazole Substituents | Functional Group | Key Properties |

|---|---|---|---|

| Target Compound | 5-Cyclopropyl, 3-CF₃ | Propanehydrazide | High metabolic stability, moderate logP |

| 2-[5-Cyclopropyl-3-CF₃-1H-pyrazol-1-yl]acetohydrazide | 5-Cyclopropyl, 3-CF₃ | Acetohydrazide | Increased solubility, lower molecular weight |

| Mavacoxib | 3-CF₃, 4-fluorophenyl | Benzenesulfonamide | COX-2 inhibition, anti-inflammatory |

| Methyl ester analog | 5-Cyclopropyl, 3-CF₃ | Methyl ester | Prodrug potential, hydrolytic instability |

Biological Activity

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

- Molecular Formula : C10H14F3N3

- Molecular Weight : 243.23 g/mol

- CAS Number : 925580-00-3

Synthesis

The synthesis of 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of appropriate hydrazine derivatives with substituted pyrazoles. The specific synthetic pathways can vary, but they generally include the formation of hydrazone intermediates followed by cyclization reactions.

Antimicrobial Activity

Research indicates that compounds containing hydrazone and pyrazole moieties exhibit significant antimicrobial properties. In a study on related hydrazones, it was found that these compounds could effectively inhibit the growth of various bacterial strains, suggesting that 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide may also possess similar properties .

Cytotoxicity and Cancer Research

Hydrazone derivatives have been explored for their cytotoxic effects on cancer cell lines. Preliminary studies indicate that modifications in the pyrazole structure can enhance cytotoxicity against various cancer types, including breast and colon cancer cells. The mechanism often involves apoptosis induction and disruption of cellular metabolism .

Study 1: Antimicrobial Efficacy

In a controlled study, a series of hydrazones similar to the target compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative used .

Study 2: Antimalarial Screening

A study evaluated the antimalarial activity of synthesized hydrazones in vitro using Plasmodium falciparum strains resistant to conventional treatments. Compounds showed IC50 values as low as 0.5 µM, indicating strong potential for further development .

Data Table: Biological Activity Overview

Q & A

Q. How can researchers optimize the synthesis of 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, hydrazide derivatives are often synthesized via condensation of pyrazole intermediates with hydrazine hydrate under reflux in ethanol (60–80°C for 6–8 hours) . Purity can be enhanced using column chromatography with silica gel (60–120 mesh) and eluents like ethyl acetate/hexane (3:7 ratio). Yield improvements (70–85%) are achievable by isolating intermediates, such as the pyrazole-carboxaldehyde precursor, before hydrazide formation .

Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm) and trifluoromethyl groups (δ 110–125 ppm in -NMR) .

- X-ray Crystallography : Employ SHELXL for single-crystal refinement to resolve stereochemical ambiguities. SHELX programs are robust for small-molecule structures, with convergence criteria set to R1 < 0.05 for high-confidence models .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 318.12) with ±2 ppm accuracy .

Advanced Research Questions

Q. How can computational modeling predict the biological targets and binding affinity of this hydrazide derivative?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with anticonvulsant targets (e.g., GABA receptors or voltage-gated sodium channels). Parameterize the trifluoromethyl group’s electrostatic contributions using DFT calculations .

- QSAR Studies : Train models on analogs like celecoxib-related compounds (e.g., 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) to correlate substituent effects (e.g., cyclopropyl vs. methyl) with activity .

Q. How can researchers resolve contradictions in anticonvulsant activity data across different in vivo models?

- Methodological Answer :

- Model-Specific Validation : Compare results from maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. For example, MES models seizure spread, while scPTZ mimics absence seizures; discrepancies may indicate target specificity .

- Dose-Response Analysis : Use ED values to assess efficacy thresholds. A compound active in MES but not scPTZ (e.g., ED < 100 mg/kg) may target ion channels over GABA pathways .

Q. What strategies are effective for studying the metabolic stability and degradation pathways of this compound?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor hydrazide hydrolysis via LC-MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation .

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 3 months) to identify degradation products. Hydrazides are prone to hydrolysis; stabilize formulations with antioxidants (e.g., BHT) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.